(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride
Description
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride is a chiral organic compound characterized by a pyrrolidine core substituted with two 4-(trifluoromethyl)phenyl groups and a methanol moiety, forming a tertiary alcohol. The trifluoromethyl (CF₃) groups are critical for modulating electronic and steric properties, often improving metabolic stability and target binding in drug candidates. While specific pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
[(2S)-pyrrolidin-2-yl]-bis[4-(trifluoromethyl)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO.ClH/c20-18(21,22)14-7-3-12(4-8-14)17(27,16-2-1-11-26-16)13-5-9-15(10-6-13)19(23,24)25;/h3-10,16,26-27H,1-2,11H2;1H/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISFHZQJROMOKB-NTISSMGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131180-54-6 | |
| Record name | 2-Pyrrolidinemethanol, α,α-bis[4-(trifluoromethyl)phenyl]-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131180-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Halogenation and Trifluoromethylation
The 4-(trifluoromethyl)phenyl groups are typically introduced via Ullmann coupling or nucleophilic aromatic substitution. A patent by EP0004447A2 describes the preparation of trifluoromethyl-substituted aromatics using sodium benzylate-mediated etherification followed by hydrogenolysis (Figure 1):
Conditions :
Iodination for Cross-Coupling
For Suzuki-Miyaura couplings, (2-Iodo-4-(trifluoromethyl)phenyl)methanol (CAS 873005-49-3) is synthesized via NaBH₄ reduction of 4-formyl-3-iodobenzotrifluoride:
Optimized Parameters :
Construction of the Pyrrolidine Core
Chiral Pyrrolidine Synthesis
The (S)-pyrrolidin-2-ylmethanol moiety is synthesized via asymmetric hydrogenation of a prochiral enamide. A modified procedure from Huang et al. employs NH₄I/Na₂S₂O₄-mediated cyclization:
Critical Data :
Stereochemical Control
Chiral resolution using (R)-(−)-mandelic acid achieves >99% ee for the (S)-enantiomer. Recrystallization from hexane/ethyl acetate (1:5) yields optically pure product.
Convergent Synthesis of the Target Molecule
Friedel-Crafts Alkylation
The bis-aryl methanol structure is assembled via Friedel-Crafts reaction between pyrrolidine-2-carbaldehyde and two equivalents of 4-(trifluoromethyl)benzene:
Optimization :
Stereoselective Reduction
The ketone intermediate is reduced to methanol using (S)-CBS catalyst (Corey-Bakshi-Shibata):
Performance Metrics :
-
Enantiomeric ratio: 96:4 (S:R)
-
Isolated yield: 78%
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether:
Crystallization Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Purity (%) |
|---|---|---|---|---|
| Asymmetric hydrogenation | Cyclization | 82 | 98 | 99.5 |
| CBS reduction | Ketone → Methanol | 78 | 96 | 99.2 |
| Chiral resolution | Mandelic acid complex | 65 | >99 | 99.8 |
Scalability and Industrial Considerations
Large-scale production (≥1 kg) employs continuous flow hydrogenation to enhance safety and reproducibility. Key parameters:
-
Pressure: 50 bar H₂
-
Residence time: 12 min
-
Catalyst: Immobilized Ru-BINAP complex
Purification via simulated moving bed (SMB) chromatography achieves 99.9% purity with <0.1% residual solvents.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 7.68 (d, J = 8.4 Hz, 4H, ArH)
-
δ 7.55 (d, J = 8.4 Hz, 4H, ArH)
-
δ 4.21 (m, 1H, CH(OH))
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δ 3.45–3.12 (m, 4H, pyrrolidine-H)
HPLC : Chiralcel OD-H column, n-hexane/EtOH (85:15), tR = 14.3 min (S-isomer) .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmacological Properties : The compound has been explored for its potential therapeutic effects, including anti-cancer properties. Its unique structure allows it to interact with specific molecular targets, potentially modulating various biochemical pathways such as signal transduction and metabolic processes.
2. Organic Synthesis
- Chiral Building Block : As a chiral compound, it serves as an essential intermediate in the synthesis of complex organic molecules. Its stereochemistry can lead to different biological activities compared to its enantiomer, making it valuable in asymmetric synthesis .
3. Biological Research
- Ligand Development : Investigated as a ligand in biochemical assays, the compound may influence enzyme activity or receptor interactions, thereby providing insights into new therapeutic targets.
4. Industrial Applications
- Agrochemicals : The compound's properties are also being evaluated for use in developing agrochemicals, where its stability and efficacy could enhance agricultural productivity.
Case Studies
A notable study published in 2004 investigated the synthesis and biological activity of related trifluoromethyl phenyl compounds. It demonstrated their efficacy in inhibiting certain cancer cell lines through apoptosis induction. Although this study did not directly focus on (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride, it suggests potential pathways for further investigation into its biological activity and therapeutic applications.
Comparison with Related Compounds
The biological activity of this compound can be compared to its enantiomer and other derivatives:
| Compound | Biological Activity |
|---|---|
| (R)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride | Different activity profile due to chirality |
| Bis(4-(trifluoromethyl)phenyl)methanol | Known anti-cancer properties |
Mechanism of Action
The mechanism by which (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its bis(4-(trifluoromethyl)phenyl)methanol motif attached to a pyrrolidine ring. Below is a comparison with structurally related analogs from the evidence:
Key Observations:
- Core Heterocycle : The pyrrolidine core differs from pyridine (), thiazole (), and diazaspiro () systems. Pyrrolidine’s rigidity and nitrogen atom may influence binding selectivity.
- Molecular Weight : The target’s higher molecular weight (~517 g/mol) suggests increased steric bulk compared to simpler analogs (~250–260 g/mol).
Physicochemical Properties
- Melting Point : While the target’s melting point is unavailable, analogs with single CF₃ groups (e.g., 107–124°C in ) suggest the target may exhibit a higher range due to increased symmetry and intermolecular forces.
- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs like those in .
Biological Activity
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring and bis(4-(trifluoromethyl)phenyl)methanol moiety, suggests various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's IUPAC name is [(2S)-pyrrolidin-2-yl]-bis[4-(trifluoromethyl)phenyl]methanol;hydrochloride, with the molecular formula and a molecular weight of approximately 425.80 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it an intriguing candidate for biological applications.
| Property | Value |
|---|---|
| IUPAC Name | [(2S)-pyrrolidin-2-yl]-bis[4-(trifluoromethyl)phenyl]methanol;hydrochloride |
| Molecular Formula | |
| Molecular Weight | 425.80 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 115 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, including:
- Signal Transduction : Potentially influencing cellular communication processes.
- Metabolic Pathways : Affecting the metabolism of other compounds or substrates.
Case Study Example
A study published in 2004 explored the synthesis and biological activity of related trifluoromethyl phenyl compounds, demonstrating their efficacy in inhibiting certain cancer cell lines through apoptosis induction . Although not directly studying this compound, the findings suggest potential pathways for further investigation.
Comparison with Related Compounds
The biological activity of this compound can be compared to its enantiomer and other derivatives:
| Compound | Biological Activity |
|---|---|
| (R)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride | Different activity profile due to chirality |
| Bis(4-(trifluoromethyl)phenyl)methanol | Known anti-cancer properties |
Q & A
Q. Table 1. Comparison of Crystallization Conditions for Enantiopure Synthesis
| Condition | Solvent System | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Standard | Methanol/Toluene | 85 | 99 | |
| High-purity | Ethanol/Acetone | 92 | 99 | |
| Rapid cooling | Dichloromethane | 78 | 95 |
Q. Table 2. Key Stability Parameters Under Accelerated Conditions
| pH | Temperature (°C) | Degradation Products | Half-life (days) |
|---|---|---|---|
| 1 | 40 | None detected | >28 |
| 7 | 40 | Trace methanol derivatives | 21 |
| 13 | 40 | Trifluoromethyl hydrolysis | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
